molecular formula C10H19N3O3 B12097163 2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide

2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide

Cat. No.: B12097163
M. Wt: 229.28 g/mol
InChI Key: GWLRYEGVSCKUTI-UHFFFAOYSA-N
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Description

2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide is a synthetic organic compound with the molecular formula C10H19N3O4 It is a derivative of glycine and is characterized by the presence of an acetamido group and a methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as glycine, acetic anhydride, and 4-methylpentanamide.

    Acetylation: Glycine is first acetylated using acetic anhydride to form N-acetylglycine.

    Coupling Reaction: N-acetylglycine is then coupled with 4-methylpentanamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycine: A simpler derivative of glycine with similar acetylation but lacking the methylpentanamide moiety.

    N-Acetyl-L-alanine: Another acetylated amino acid with a different side chain structure.

    N-Acetyl-L-leucine: Similar in structure but with a different amino acid backbone.

Uniqueness

2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions that are not possible with simpler acetylated amino acids, making it valuable for specialized research applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(2-acetamidoacetyl)amino]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-6(2)4-8(10(11)16)13-9(15)5-12-7(3)14/h6,8H,4-5H2,1-3H3,(H2,11,16)(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRYEGVSCKUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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